2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of related 2-amino-4,6-dihydropyrano[3,2-c][2,1]benzothiazine dioxides involves multi-step reactions starting from basic compounds like methyl anthranilate, proceeding with couplings, benzylation or methylation, and closing with ring formation to yield the complex structure (Ahmad et al., 2019). This synthetic route offers a versatile approach to accessing a wide range of benzothiazine derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction methods, revealing their crystalline form and providing insights into their stereochemistry and molecular conformation (Ganapathy et al., 2015). Such analyses are crucial for understanding the compound's interactions at the molecular level.
Chemical Reactions and Properties
Benzothiazine derivatives undergo various chemical reactions, including multi-component condensations, which are pivotal for introducing functional groups and extending the chemical diversity of these molecules (Ukrainets et al., 2014). These reactions are fundamental for exploring the compound's chemical behavior and potential reactivity patterns.
properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-33-19-6-4-5-16(13-19)15-29-22-8-3-2-7-20(22)24-25(35(29,31)32)23(21(14-27)26(28)34-24)17-9-11-18(30)12-10-17/h2-13,23,30H,15,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZAYJNICGFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
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